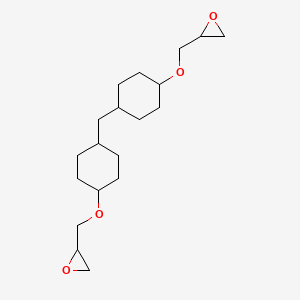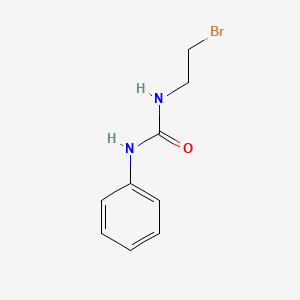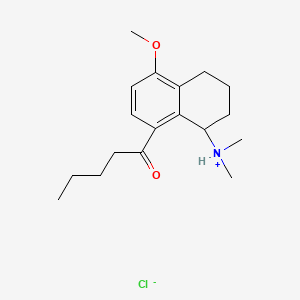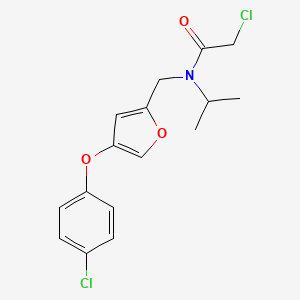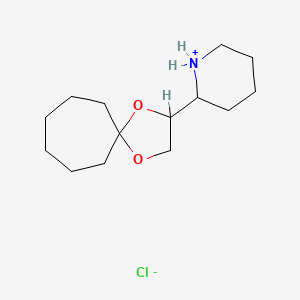
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv, ethyl ester is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications
Métodos De Preparación
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves several steps. One common method is the reaction of carbamic acid derivatives with ethyl alcohol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions using specialized equipment to maintain the necessary conditions for the synthesis .
Análisis De Reacciones Químicas
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, it may be explored for its potential therapeutic effects. Industrial applications include its use in the production of other chemical compounds and materials .
Mecanismo De Acción
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to different effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester can be compared with other similar compounds, such as methyl carbamate and ethyl carbamate. These compounds share some structural similarities but also have distinct differences that affect their properties and applications. For example, methyl carbamate is known for its use in pesticides, while ethyl carbamate has applications in the food industry .
Propiedades
Número CAS |
67550-70-3 |
|---|---|
Fórmula molecular |
C7H15N3O2 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |
Clave InChI |
ZYYMSGZAJCHIJT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC(=NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





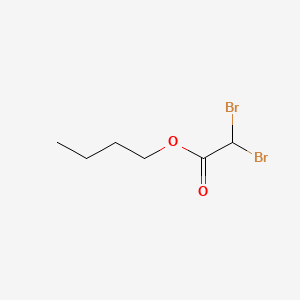
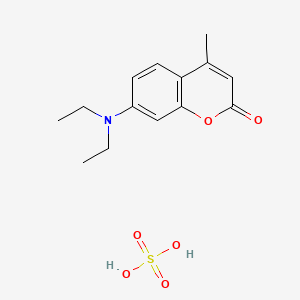

![Formaldehyde, [3H]](/img/structure/B13770156.png)

